Roluperidone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a sigma2 receptor and 5-HT2A receptor antagonist for treatment of schizophrenia

Propriétés

IUPAC Name |

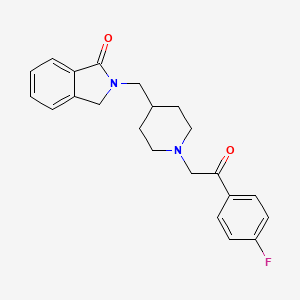

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRYULFRLCBRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189512 | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359625-79-9 | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYR-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roluperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLUPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism: A Novel Receptor Interaction Profile

An in-depth analysis of roluperidone's mechanism of action reveals a targeted approach to treating the negative and cognitive symptoms of schizophrenia, distinguishing it from many existing antipsychotics. This technical guide synthesizes preclinical and clinical data to elucidate its core pharmacological functions, supported by detailed experimental methodologies and visual representations of its signaling pathways.

This compound's primary mechanism of action is centered on its potent antagonism of serotonin 5-HT2A and sigma-2 receptors. Crucially, it exhibits a low, functionally inactive affinity for dopamine D2 and adrenergic α1 receptors. This specific receptor profile is believed to be key to its efficacy in treating negative symptoms and its favorable safety profile, particularly the low incidence of extrapyramidal symptoms (EPS).

The antagonism of 5-HT2A receptors is thought to enhance dopaminergic neurotransmission in the prefrontal cortex, a brain region associated with cognition and negative symptoms. Simultaneously, its interaction with sigma-2 receptors may modulate glutamate signaling and promote neuroplasticity, further contributing to its therapeutic effects.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.83 - 2.0 | |

| Sigma-2 (σ2) | 0.4 - 2.5 | |

| Serotonin 5-HT7 | 3.2 | |

| Serotonin 5-HT1A | 170 | |

| Dopamine D2 | > 1000 | |

| Dopamine D1 | > 1000 | |

| Adrenergic α1 | 470 | |

| Muscarinic M1 | > 1000 | |

| Histamine H1 | > 1000 |

Signaling Pathways and Downstream Effects

This compound's dual antagonism of 5-HT2A and sigma-2 receptors initiates distinct downstream signaling cascades that are hypothesized to mediate its therapeutic effects on negative and cognitive symptoms in schizophrenia.

5-HT2A Receptor Antagonism Pathway

In the prefrontal cortex, serotonin (5-HT) acting on 5-HT2A receptors on GABAergic interneurons typically enhances their inhibitory tone over pyramidal neurons. This, in turn, suppresses the release of key neurotransmitters like dopamine and glutamate. By blocking these 5-HT2A receptors, this compound is believed to disinhibit these pyramidal neurons, leading to an increase in cortical dopamine and glutamate levels, which may improve cognitive function and alleviate negative symptoms.

Caption: Baseline serotonergic inhibition of dopamine release in the prefrontal cortex.

Caption: this compound's 5-HT2A antagonism leading to increased cortical dopamine.

Sigma-2 Receptor Antagonism and Neuroplasticity

The precise signaling of the sigma-2 receptor is still under investigation, but it is implicated in regulating calcium homeostasis, lipid metabolism, and neuronal survival. Antagonism of sigma-2 receptors by this compound may help restore glutamatergic balance and promote neuroplasticity and synaptogenesis, processes that are often impaired in schizophrenia.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a foundation of specific preclinical experimental techniques.

Radioligand Receptor Binding Assays

This methodology is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for a panel of neurotransmitter receptors.

-

General Protocol:

-

Tissue Preparation: Membranes are prepared from cells expressing the specific human recombinant receptor of interest or from brain tissue (e.g., rat striatum for D2 receptors).

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

Caption: Workflow for a typical radioligand receptor binding assay.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of living animals.

-

Objective: To assess the effect of this compound administration on extracellular levels of dopamine and other neurotransmitters in the prefrontal cortex and nucleus accumbens.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with a sterile physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

-

Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.

-

Baseline Measurement: Baseline neurotransmitter levels are established before drug administration.

-

Drug Administration: this compound is administered (e.g., subcutaneously), and dialysate collection continues.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Changes in neurotransmitter levels post-administration are compared to baseline levels to determine the drug's effect.

-

Clinical Efficacy in Schizophrenia

Clinical trials have demonstrated this compound's efficacy in treating negative symptoms of schizophrenia. In a Phase 3 study, this compound (64 mg/day) showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) Marder negative symptoms factor score compared to a placebo. The safety profile was comparable to placebo, with a low incidence of extrapyramidal symptoms and no observed metabolic issues, hyperprolactinemia, or weight gain.

| Clinical Endpoint | This compound (64 mg/day) | Placebo | p-value |

| Change in PANSS Negative Symptoms (Marder Factor) | -8.9 | -7.4 | 0.019 |

| Change in Personal and Social Performance (PSP) Scale | +10.6 | +7.8 | 0.016 |

Roluperidone's Affinity for the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT2A receptor binding affinity of Roluperidone (also known as MIN-101 or SEP-363856), a compound under investigation for the treatment of negative symptoms associated with schizophrenia.[1][2][3] This document outlines the quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways.

Core Data: 5-HT2A Receptor Binding Affinity

This compound exhibits a high affinity for the human 5-HT2A receptor. The equilibrium dissociation constant (Ki) for this compound at the 5-HT2A receptor has been consistently reported to be 7.53 nM .[4][5] This high affinity underscores the compound's potent interaction with this key serotonin receptor subtype. In addition to its primary target, this compound also demonstrates significant binding affinity for the sigma-2 receptor, with a reported Ki value of 8.19 nM .[4] The compound also binds to α1A-adrenergic receptors.[6][7] Notably, this compound displays low or no significant affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors, distinguishing its pharmacological profile from many existing antipsychotic agents.[4][8]

| Target Receptor | Binding Affinity (Ki) | Reference |

| 5-HT2A | 7.53 nM | [4][5] |

| Sigma-2 | 8.19 nM | [4] |

| α1A-adrenergic | - | [6][7] |

| Dopaminergic (D2) | Low Affinity | [8] |

| Muscarinic Cholinergic | Low Affinity | [4] |

| Histaminergic | Low Affinity | [4] |

Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity

The binding affinity of this compound for the 5-HT2A receptor is typically determined using a competitive radioligand binding assay. This gold-standard method allows for the quantification of the affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[9]

-

Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Ketanserin.[10]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin) to determine the amount of non-specific binding of the radioligand.

-

96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Microplate Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume containing the receptor membranes, the radioligand, and either the test compound at varying concentrations, the buffer for total binding, or the non-specific binding control.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of the wells are rapidly filtered through the glass fiber filter plates. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Core Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the key signaling pathways associated with the 5-HT2A receptor and the general workflow of a competitive binding assay.

References

- 1. pnas.org [pnas.org]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

Roluperidone's Effect on Brain-Derived Neurotrophic Factor (BDNF): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, exhibiting antagonist activity at serotonin 5-HT2A and sigma-2 receptors.[1] Preclinical research has demonstrated that this compound can modulate levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. This whitepaper provides a comprehensive overview of the existing data on this compound's effect on BDNF, outlines plausible mechanistic pathways, and presents representative experimental protocols for the study of this interaction. The information is intended to serve as a technical guide for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to this compound and BDNF

This compound is a novel psychotropic agent that distinguishes itself from conventional antipsychotics through its lack of direct dopamine D2 receptor antagonism. Its primary targets are the 5-HT2A and sigma-2 receptors, with a lower affinity for α1-adrenergic receptors. This mechanism of action is hypothesized to contribute to its potential efficacy in treating the negative symptoms of schizophrenia.

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system that supports the health and function of neurons. Dysregulation of BDNF has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. Consequently, therapeutic agents that can enhance BDNF signaling are of significant interest for their potential to not only manage symptoms but also to exert neuroprotective and disease-modifying effects.

Quantitative Data Summary

Preclinical, in-vitro studies have provided quantitative insights into the effect of this compound on BDNF. The key findings from publicly available information are summarized in the table below.

| Parameter | Cell Type | Treatment Duration | Result | Reference Molecule | Source |

| BDNF Release | Cultured Rat Hippocampal Neurons | 3 days | ~20% increase | Pridopidine (comparable effect) | |

| BDNF Release | Cultured Rat Astrocytes | Not Specified | Significant increase | Not Specified | |

| BDNF Gene Expression | Not Specified | Not Specified | Enhanced | Not Specified |

Proposed Signaling Pathway

The precise signaling cascade through which this compound elevates BDNF is a subject of ongoing investigation. Based on its known receptor targets, a plausible pathway involves the interplay between 5-HT2A and sigma-2 receptor antagonism. Antagonism of 5-HT2A receptors has been shown to influence downstream signaling pathways that can lead to the transcription of neurotrophic factors. Similarly, the sigma-2 receptor is implicated in the regulation of intracellular calcium signaling and cellular stress responses, which can also impact BDNF expression and release. A proposed signaling pathway is illustrated in the diagram below.

References

Preclinical Pharmacology of Roluperidone (MIN-101): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (formerly MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily characterized by its potent antagonism of sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, along with moderate affinity for α₁-adrenergic receptors.[1][2][3] Notably, it displays low affinity for dopaminergic (D₁-D₅), muscarinic cholinergic, and histaminergic receptors, distinguishing it from many conventional and atypical antipsychotics.[2][3] This profile suggests a mechanism of action that may offer therapeutic benefits for the negative and cognitive symptoms of schizophrenia without the common side effects associated with direct dopamine receptor blockade.[4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its receptor binding affinity, in vitro and in vivo functional effects, and the methodologies employed in these characterizations.

Receptor Binding Profile

This compound's primary mechanism of action is believed to be mediated through its high-affinity antagonism of σ₂ and 5-HT₂ₐ receptors.[3] In vitro radioligand binding studies have quantified its affinity for these and other receptors.

Table 1: this compound Receptor Binding Affinities

| Receptor Target | Binding Affinity (Ki, nmol/L) | Reference |

| Sigma-2 (σ₂) | 7.53 | [2] |

| Serotonin 5-HT₂ₐ | 8.19 | [2] |

| Alpha-1A Adrenergic (α₁ₐ) | 4.17 | [2] |

| Dopamine (D₁-D₅) | >1000 (IC₅₀) | [2] |

| Sigma-1 (σ₁) | Weak Affinity | [2] |

Experimental Protocols: Receptor Binding Assays

Radioligand Binding Assay (General Protocol)

These assays are performed to determine the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and other binding sites.

Materials:

-

Membrane Preparations: Homogenates from recombinant cells expressing the target human receptor or from specific brain regions of rodents (e.g., rat cortex for 5-HT₂ₐ).

-

Radioligands: Specific for each receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]DTG for σ₂).

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Specific to the receptor being assayed.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Activity

Neurotrophic Factor Release

Preclinical studies have investigated the effect of this compound on the release of brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), which are implicated in neurogenesis, neuroplasticity, and neuroprotection.[3][4]

Objective: To assess the effect of this compound on BDNF and GDNF release from cultured neuronal and glial cells.

Experimental System: Primary cultures of rat cortical astrocytes and hippocampal neurons.[4]

Methodology:

-

Cell Culture: Astrocytes and hippocampal neurons are cultured from the cerebral cortex of newborn rats.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 days).[1]

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of BDNF and GDNF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: Cellular RNA is extracted to quantify BDNF gene expression using quantitative real-time polymerase chain reaction (qRT-PCR).[4]

Results: this compound has been shown to significantly increase the release of BDNF from both astrocytes and hippocampal neurons.[4] It also increased the release of GDNF from cultured astrocytes.[4] Furthermore, this compound enhanced BDNF gene expression at concentrations comparable to those observed in humans at therapeutic doses.[4]

In Vivo Preclinical Efficacy Models

The potential therapeutic effects of this compound on symptoms relevant to schizophrenia have been evaluated in several rodent behavioral models.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is used to assess potential treatments for the negative symptoms of schizophrenia, such as social withdrawal.

Objective: To evaluate the effect of this compound on deficits in social interaction induced by the NMDA receptor antagonist, phencyclidine (PCP).

Animal Model: Male Wistar rats.[2]

Methodology:

-

Induction of Deficit: Rats are repeatedly administered PCP to induce a social interaction deficit.

-

Treatment: this compound is orally administered for a period of 10 days at doses of 1 and 3 mg/kg.[2]

-

Behavioral Testing: The social interaction time between two unfamiliar rats in a novel environment is measured.

-

Data Analysis: The total time spent in social interaction is compared between vehicle-treated and this compound-treated groups.

Results: Oral administration of this compound at 1 and 3 mg/kg significantly inhibited the PCP-induced decrease in social interaction time.[2]

1,3-Di-o-tolylguanidine (DTG)-Induced Dystonia

This functional assay is used to confirm sigma-2 receptor antagonism in vivo.

Objective: To confirm the sigma-2 receptor antagonist activity of this compound.

Animal Model: Male Wistar rats.[2]

Methodology:

-

Induction of Dystonia: The sigma-2 receptor agonist DTG is injected directly into the red nucleus of the rat brain to induce neck dystonia.

-

Treatment: this compound is administered prior to the DTG injection at doses of 1 and 3 mg/kg.[2]

-

Behavioral Observation: The presence and severity of dystonic postures are observed and scored.

Results: this compound at 1 and 3 mg/kg significantly prevented DTG-induced neck dystonia, while this compound alone did not produce any postural changes, confirming its antagonist activity at the sigma-2 receptor.[2]

5-Hydroxytryptophan (5-HTP)-Induced Head-Twitch Response

This is a classic in vivo model to assess 5-HT₂ₐ receptor antagonism.

Objective: To determine the 5-HT₂ₐ receptor antagonist activity of this compound.

Animal Model: Male Wistar rats.[2]

Methodology:

-

Induction of Head-Twitches: The serotonin precursor 5-HTP is administered to induce a characteristic head-twitch response, which is mediated by 5-HT₂ₐ receptors.

-

Treatment: The anhydrous form of this compound is orally administered at a dose of 0.27 mg/kg prior to 5-HTP administration.[2]

-

Behavioral Observation: The number of head-twitches is counted over a specified period.

Results: this compound significantly reduced the number of 5-HTP-induced head-twitches, indicating its antagonistic activity at 5-HT₂ₐ receptors.[2]

Signaling Pathways

The therapeutic effects of this compound are believed to arise from the modulation of several downstream signaling cascades through its interaction with σ₂, 5-HT₂ₐ, and α₁-adrenergic receptors.

Sigma-2 (σ₂) Receptor Signaling

The precise signaling mechanism of the σ₂ receptor is still under investigation, but it is known to be involved in the regulation of intracellular calcium levels and to interact with other signaling proteins.

Serotonin 5-HT₂ₐ Receptor Signaling

Antagonism of the 5-HT₂ₐ receptor is a well-established mechanism for antipsychotic efficacy, particularly for negative symptoms and cognitive deficits.

Alpha-1 (α₁) Adrenergic Receptor Signaling

Blockade of α₁-adrenergic receptors may contribute to the overall therapeutic profile of this compound, potentially through synergistic effects with 5-HT₂ₐ antagonism.

Conclusion

The preclinical pharmacological profile of this compound reveals a unique mechanism of action centered on high-affinity antagonism of sigma-2 and 5-HT₂ₐ receptors, with a contribution from α₁-adrenergic receptor blockade. This is complemented by a notable lack of affinity for dopamine receptors. In vitro studies demonstrate its ability to modulate neurotrophic factor release, while in vivo models in rodents suggest efficacy in domains relevant to the negative symptoms of schizophrenia. The detailed experimental methodologies and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the novel pharmacology of this compound. Further investigation into its in vivo receptor occupancy and the intricate downstream effects of its multi-receptor antagonism will continue to elucidate its full therapeutic potential.

References

Roluperidone: A Technical Analysis of its Potential for Treating Cognitive Deficits in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications, which primarily target dopamine D2 receptors, have limited efficacy in improving these cognitive deficits. Roluperidone (MIN-101) is an investigational compound with a novel mechanism of action, primarily acting as an antagonist at sigma-2 (σ₂) and serotonin 5-HT₂A receptors, with additional affinity for α₁-adrenergic receptors.[1][2] This distinct pharmacological profile, which avoids direct dopaminergic blockade, has positioned it as a potential therapeutic agent for both negative symptoms and the associated cognitive deficits in schizophrenia.[3][4] This whitepaper provides an in-depth technical guide on the core science behind this compound, summarizing its mechanism of action, pre-clinical evidence, and a detailed analysis of the clinical trial data pertinent to its effects on cognition.

Introduction: The Challenge of Cognitive Impairment in Schizophrenia

Schizophrenia is a severe psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., avolition, anhedonia, asociality), and significant cognitive impairment.[5][6] These cognitive deficits span multiple domains, including attention, working memory, verbal fluency, and executive function, and are a major predictor of poor functional outcomes.[7] The majority of existing antipsychotics offer little to no improvement for these cognitive symptoms.[2] this compound emerged as a promising candidate by targeting non-dopaminergic pathways believed to be involved in the regulation of mood, cognition, and anxiety.[3][5]

Mechanism of Action

This compound's unique pharmacological profile is central to its therapeutic hypothesis. It exhibits high, equipotent binding affinity as an antagonist for sigma-2 and 5-HT₂A receptors.[1][8] It has a lower affinity for α₁ₐ- and α₁ᵦ-adrenergic receptors and, crucially, has no significant affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors.[2][8]

-

5-HT₂A Receptor Antagonism: Blockade of 5-HT₂A receptors is a key feature of several second-generation antipsychotics and is associated with the control of positive symptoms, reduced extrapyramidal side effects, and promotion of slow-wave sleep, which is linked to memory consolidation.[5][9]

-

Sigma-2 (σ₂) Receptor Antagonism: The function of the sigma-2 receptor is less understood, but it is implicated in the modulation of glutamatergic and dopaminergic pathways, neuronal calcium signaling, learning, and memory.[2][5][9] Antagonism at this receptor may help counteract dysregulation in these key neurotransmitter systems.[2]

-

Brain-Derived Neurotrophic Factor (BDNF): Pre-clinical studies have shown that this compound can increase the release of BDNF in cultured hippocampal neurons.[7][8] BDNF is a neurotrophin vital for neurogenesis, neuroplasticity, synapse regulation, and memory, suggesting a potential for disease modification.[5][8]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound.

Clinical Development and Cognitive Efficacy Data

This compound has undergone extensive clinical evaluation, primarily for negative symptoms in schizophrenia, with cognitive function assessed as a key secondary outcome. The most relevant data comes from a Phase 2b study and a subsequent Phase 3 trial.

Phase 2b Study (NCT02466032)

This randomized, double-blind, placebo-controlled trial evaluated this compound (32 mg/day and 64 mg/day) as a monotherapy for 12 weeks in 244 patients with schizophrenia.[7] The primary outcome was the PANSS negative symptom factor score. Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery.[7]

Table 1: Phase 2b BACS Cognitive Data (Change from Baseline at 12 Weeks)

| Cognitive Domain (BACS) | This compound 32 mg/day | This compound 64 mg/day | Placebo | p-value (32mg vs Placebo) |

|---|---|---|---|---|

| Composite Z-Score | Improvement | No Significant Difference | - | p=0.05 [7] |

| Verbal Memory | - | - | - | NS |

| Working Memory | - | - | - | NS |

| Motor Speed | Significant Improvement | No Significant Difference | - | p=0.04 [7] |

| Verbal Fluency | Significant Improvement | No Significant Difference | - | p=0.01 [7] |

| Attention & Processing Speed | - | - | - | NS |

| Executive Function | - | - | - | NS |

NS: Not Significant. Data extracted from Keefe et al., 2018.[7]

The 32 mg/day dose showed a statistically significant improvement in the BACS composite score and on the subscales of motor speed and verbal fluency compared to placebo.[7] Interestingly, the 64 mg/day dose did not show a significant difference from placebo on cognitive measures, although improvements in negative symptoms in this group did correlate with cognitive score improvements.[7]

Phase 3 Study (NCT03397134)

This larger, multi-national trial enrolled 513 patients and followed a similar design, assessing 32 mg/day and 64 mg/day doses of this compound against placebo over 12 weeks.[2] The primary endpoint was the PANSS Marder Negative Symptoms Factor Score (NSFS).

The Phase 3 trial did not meet its primary endpoint for negative symptoms.[10] While the 64 mg dose showed a numerical improvement that was marginally non-significant (p ≤0.064), neither dose achieved a statistically significant separation from placebo on the primary negative symptom scale.[2] However, the 64 mg dose did achieve statistical significance on the key secondary endpoint of the Personal and Social Performance (PSP) scale (p ≤0.021), suggesting an improvement in functional outcomes.[2] Specific data on cognitive outcomes from the BACS assessment in this trial have not been highlighted with the same level of detail as in the Phase 2b publication.

Table 2: Key Efficacy Results from Phase 3 Trial (12 Weeks)

| Endpoint | This compound 32 mg/day | This compound 64 mg/day |

|---|---|---|

| Primary: NSFS vs Placebo | p ≤0.256 (ES=0.1) | p ≤0.064 (ES=0.2) |

| Key Secondary: PSP vs Placebo | p ≤0.542 | p ≤0.021[2] |

NSFS: PANSS Marder Negative Symptoms Factor Score; PSP: Personal and Social Performance Scale; ES: Effect Size.

Long-Term Extension Studies

Open-label extension (OLE) studies followed both the Phase 2b and Phase 3 trials. In the 40-week OLE of the Phase 3 trial, 333 patients participated. Continued improvement in negative symptoms and PSP total scores was observed over the full year of treatment.[11] For instance, the PSP total score improved by a mean of 12.3 points in the 32 mg arm and 14.5 points in the 64 mg arm during the OLE, suggesting sustained functional improvement.[11] The relapse rate was low, at 9% for the 32 mg arm and 6% for the 64 mg arm over the 40-week period.

Experimental Protocols and Methodologies

Study Design

The core efficacy studies (Phase 2b and Phase 3) were randomized, double-blind, placebo-controlled, multi-center trials.[2][7] Patients were randomized in a 1:1:1 ratio to receive this compound 32 mg, this compound 64 mg, or a matching placebo, administered orally once daily for 12 weeks.[2][7] This was followed by an open-label extension phase where patients could continue on this compound.

Clinical Trial Workflow Visualization

Patient Population (Inclusion Criteria)

-

Diagnosis: Patients with a confirmed diagnosis of schizophrenia for at least one year.

-

Symptoms: Stable symptoms for at least 3-6 months prior to screening, with moderate to severe negative symptoms (PANSS negative subscale score > 20).[12]

-

Positive Symptoms: Limited positive symptoms, with scores ≤ 4 on key PANSS items reflecting agitation, hostility, and poor impulse control.[12]

-

Treatment: Patients were withdrawn from previous antipsychotic medications and received this compound as a monotherapy.[12]

Key Assessment Tools

-

Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms. The primary outcome in the clinical trials focused on factor scores for negative symptoms.[7]

-

Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery designed for schizophrenia patients, assessing six domains: verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[7]

-

Personal and Social Performance (PSP) Scale: An instrument used to measure social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.

Discussion and Future Directions

The clinical data for this compound presents a complex picture. The Phase 2b study provided a promising signal for pro-cognitive effects at the 32 mg/day dose, which was statistically significant.[7] This finding, coupled with the drug's novel, non-dopaminergic mechanism of action, generated considerable interest.

However, the failure to meet the primary endpoint for negative symptoms in the larger Phase 3 trial was a significant setback.[10] While the improvement in social functioning (PSP scale) at the 64 mg dose is encouraging and clinically relevant, the lack of a robust effect on the primary symptom scale complicates the regulatory path.[2] It is important to note that in February 2024, the U.S. FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this compound, requesting additional data to support its efficacy and safety.[6]

For the treatment of cognitive deficits, the evidence remains preliminary but intriguing. The positive cognitive signal in the Phase 2b trial warrants further investigation.[7] Future research should aim to:

-

Conduct trials specifically designed with cognitive improvement as the primary endpoint.

-

Elucidate the precise downstream effects of combined 5-HT₂A and sigma-2 antagonism on cortical circuits underlying cognition.

-

Identify patient subgroups that may be more likely to respond to this compound's pro-cognitive effects.

Conclusion

This compound represents an innovative approach to treating the persistent and debilitating symptoms of schizophrenia by targeting the 5-HT₂A and sigma-2 receptor systems. While its development for negative symptoms has faced significant hurdles, the initial clinical data from the Phase 2b study suggested a potential for improving cognitive deficits.[7] The compound's unique mechanism, including its potential to modulate BDNF, offers a scientifically supported rationale for these pro-cognitive effects.[5] Despite the challenging results of the Phase 3 program, the data on this compound provides valuable insights and underscores the importance of exploring non-dopaminergic pathways to address the profound unmet need for effective cognitive enhancers in schizophrenia. Further, dedicated research is required to fully determine its place, if any, in the therapeutic arsenal for this complex disorder.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. Journal of Clinical Psychiatry Publishes Positive Results of Cognitive Performance From Phase 2B Trial of this compound, Under Development by Minerva Neurosciences for the Treatment of Negative Symp... | GlobeNewswire [via.tt.se]

- 5. minervaneurosciences.com [minervaneurosciences.com]

- 6. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. ir.minervaneurosciences.com [ir.minervaneurosciences.com]

- 10. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]

- 11. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]

- 12. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacology of Roluperidone: A Technical Guide to its Neuronal Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily targeting sigma-2 (σ2) and serotonin 5-HT2A receptors. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action of this compound on key neuronal pathways. This document details the experimental protocols for receptor binding and functional assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. The evidence suggests that this compound's distinct pharmacology, characterized by its potent antagonist activity at σ2 and 5-HT2A receptors without direct interaction with dopaminergic receptors, may underlie its potential therapeutic effects.

Introduction

This compound is a novel cyclic amide derivative under investigation for the treatment of negative symptoms associated with schizophrenia.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a differentiated mechanism of action.[2] In vitro studies have been instrumental in characterizing its interaction with various neuronal receptors and downstream signaling pathways. This guide will synthesize the available in vitro data to provide a comprehensive understanding of this compound's pharmacological properties.

Receptor Binding Profile

In vitro radioligand binding assays have been crucial in determining the affinity of this compound for a wide range of central nervous system receptors. These studies reveal a high affinity for sigma-2 and 5-HT2A receptors.[3][4]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for its primary targets.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Sigma-2 (σ2) | 7.53 | [3] |

| Serotonin 5-HT2A | 8.19 | [3][4] |

| Alpha-1A Adrenergic (α1A) | 4.17 | [3] |

| Alpha-1B Adrenergic (α1B) | - | [5] |

| Dopamine (D1-D5) | > 1000 (IC50) | [3] |

| Sigma-1 (σ1) | Weak Affinity | [3] |

| Muscarinic, Cholinergic, Histaminergic | Low or No Affinity | [4][6] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay (Representative)

This protocol describes a standard method for determining the binding affinity of a test compound like this compound to a specific receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2, 5-HT2A, and other relevant receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells transfected with the human receptor).

-

Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-ditolylguanidine for sigma-2 receptors, [³H]-ketanserin for 5-HT2A receptors).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Functional Activity at Neuronal Receptors

Functional in vitro assays have been employed to characterize the antagonist properties of this compound at its primary targets and to understand its impact on downstream signaling.

Sigma-2 (σ2) Receptor Antagonism

This compound acts as an antagonist at sigma-2 receptors.[3] The functional consequences of this antagonism are thought to involve the modulation of intracellular calcium levels and interaction with other neurotransmitter systems.[1][7]

Experimental Protocol: Cell Viability Assay for Sigma-2 Functional Activity (Representative)

Since sigma-2 receptor agonists are known to induce cell death, a common functional assay to identify antagonists is to measure their ability to block agonist-induced cytotoxicity.

Objective: To determine the functional antagonist activity of this compound at the sigma-2 receptor.

Materials:

-

Cell Line: A cancer cell line that expresses a high level of sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells).

-

Sigma-2 Agonist: A known sigma-2 agonist (e.g., siramesine).

-

Test Compound: this compound.

-

Cell Viability Reagent: (e.g., MTT, XTT, or a reagent for a luminescent-based assay like CellTiter-Glo®).

-

Plate Reader: To measure absorbance or luminescence.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Agonist Treatment: Add a fixed concentration of the sigma-2 agonist to the wells already containing this compound.

-

Incubation: Incubate the plate for a period sufficient to induce cell death by the agonist (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Quantification: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the control wells (cells treated with vehicle only).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the concentration of this compound that effectively reverses the cytotoxic effect of the sigma-2 agonist.

-

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of the 5-HT2A receptor.[3] This receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium.[8]

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Functional Activity (Representative)

Objective: To confirm the antagonist activity of this compound at the 5-HT2A receptor by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

5-HT2A Agonist: A known 5-HT2A agonist (e.g., serotonin or a selective agonist like DOI).

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescent Plate Reader or Microscope: Equipped with the appropriate filters for the chosen dye.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

-

Signaling Pathway Diagram:

Effects on Neurotrophic Factor Release

In vitro studies have demonstrated that this compound can influence the release of key neurotrophic factors, suggesting a potential role in promoting neuroplasticity and neuronal health.

Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF)

Pre-clinical data indicates that this compound increases the release of BDNF from cultured astrocytes and hippocampal neurons.[9] Furthermore, it has been shown to enhance the release of GDNF in cultured astrocytes.[9]

Experimental Protocol: Measurement of Neurotrophic Factor Release (Representative)

Objective: To quantify the effect of this compound on the release of BDNF and GDNF from cultured neuronal or glial cells.

Materials:

-

Cell Culture: Primary rat cortical astrocytes or hippocampal neurons.

-

Test Compound: this compound at various concentrations.

-

ELISA Kit: A specific enzyme-linked immunosorbent assay (ELISA) kit for BDNF or GDNF.

-

Plate Reader: To measure absorbance for the ELISA.

Procedure:

-

Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted neurotrophic factors.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the supernatant samples and standards to a microplate pre-coated with a capture antibody.

-

Incubating to allow the neurotrophic factor to bind to the antibody.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colored product.

-

-

Quantification: Measure the absorbance of the colored product using a plate reader.

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the neurotrophic factor standards.

-

Determine the concentration of the neurotrophic factor in the cell supernatant samples by interpolating from the standard curve.

-

Compare the levels of secreted neurotrophic factors in the this compound-treated samples to the vehicle-treated control samples.

-

Logical Relationship Diagram:

Putative Downstream Effects on Neuronal Pathways

The unique receptor profile of this compound suggests that it may modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including glutamatergic and dopaminergic pathways, albeit indirectly.

-

Modulation of Glutamatergic Pathways: Antagonism at sigma-2 receptors may influence glutamatergic neurotransmission.[1] This is a critical area of investigation as dysfunction in the glutamate system is hypothesized to contribute to the negative symptoms of schizophrenia.

-

Indirect Dopamine Modulation: While this compound has no direct affinity for dopamine receptors, its antagonist activity at 5-HT2A and sigma-2 receptors may indirectly modulate dopaminergic neurotransmission.[1]

Further in vitro electrophysiology and neurochemical studies are warranted to fully elucidate the downstream consequences of this compound's primary receptor interactions on these complex neuronal circuits.

Conclusion

The in vitro pharmacological profile of this compound demonstrates a novel mechanism of action centered on potent antagonism of sigma-2 and 5-HT2A receptors, coupled with an absence of direct dopaminergic receptor blockade. Furthermore, its ability to promote the release of neurotrophic factors in vitro suggests a potential for inducing neuroplastic changes. These findings provide a strong rationale for the clinical investigation of this compound and highlight the importance of its unique polypharmacology in potentially addressing the unmet needs in the treatment of schizophrenia. The detailed experimental approaches outlined in this guide serve as a foundation for further research into the intricate neuronal effects of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minerva Neurosciences Presents Pre-Clinical Data Suggesting a Mechanistic Role of this compound in Addressing Negative Symptoms of Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. axonmedchem.com [axonmedchem.com]

Pharmacokinetics and Metabolism of Roluperidone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the pharmacokinetics and metabolism of Roluperidone in animal models. Comprehensive preclinical data sets for this compound are not fully available in the public domain. Therefore, this guide synthesizes the accessible information and provides a framework for understanding its potential pharmacokinetic and metabolic profile.

Introduction

This compound (formerly MIN-101) is an investigational drug with a multimodal mechanism of action, targeting sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, as well as α₁-adrenergic receptors.[1][2] It is under development for the treatment of negative symptoms associated with schizophrenia.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is crucial for its development and for predicting its pharmacokinetic profile in humans. While detailed quantitative data from animal studies are limited in publicly accessible literature, this guide consolidates the available information to provide a comprehensive overview.

Pharmacokinetics

Publicly available literature lacks specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in animal models such as rats, dogs, or monkeys. However, preclinical studies in rats have been conducted to assess its behavioral effects, suggesting central nervous system penetration and activity.[3]

Human Pharmacokinetic Profile (for reference)

To provide a contextual framework, the following table summarizes the single-dose pharmacokinetic parameters of this compound observed in healthy human subjects. It is important to note that these values may not be directly translatable to animal models but can offer insights into the drug's general pharmacokinetic characteristics.

| Parameter | Unit | Value (64 mg single dose) | Citation |

| Tmax (median) | hr | 3.5 | [3] |

| Cmax | ng/mL | 32.1 | [3] |

| AUCinf | ng·hr/mL | 312 | [3] |

| Half-life | hr | ~7 | [3] |

| Fraction Absorbed | % | 73 - 81 | [3] |

| Apparent Clearance (CL/F) | L/hr | 152 | [3] |

| Apparent Volume of Distribution (V/F) | L | 1500 | [3] |

In human studies, the pharmacokinetics of this compound and its metabolites were found to be dose-proportional. The presence of food has been observed to slow the rate of absorption, but it does not lead to significant differences in overall exposure.[3]

Metabolism

The metabolic pathways of this compound in animal models have not been extensively detailed in public literature. However, some key information has emerged from clinical and preclinical mentions.

Known Metabolites

One known metabolite of this compound is referred to as BFB-520 . Studies in humans have indicated that formulation changes can significantly reduce the maximum concentration (Cmax) of this metabolite. Another piece of information suggests that one of the metabolites of this compound exhibits some affinity for the histamine H1 receptor.[4]

Potential Metabolic Pathways

The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound is suggested by potential drug-drug interactions. Specifically, there is a caution for interactions with medications that inhibit CYP2D6 , indicating that this enzyme may play a role in its metabolic clearance.[1]

Based on this limited information, a conceptual metabolic pathway can be proposed:

Conceptual Metabolic Pathway of this compound.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound ADME studies in animals are not publicly available, a standard workflow for such preclinical investigations is outlined below.

Animal Models

Typical preclinical pharmacokinetic studies utilize both rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species to assess inter-species differences and to provide data for human dose prediction.

Dosing and Sample Collection

-

Administration: The compound is typically administered intravenously (IV) to determine absolute bioavailability and key distribution and clearance parameters, and orally (PO) to assess oral absorption characteristics.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces are also collected over specified intervals to determine excretion pathways.

Bioanalysis

Plasma, urine, and fecal samples are processed and analyzed using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug and its major metabolites.

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.

Typical Experimental Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

The publicly available data on the pharmacokinetics and metabolism of this compound in animal models is limited. Preclinical studies have been conducted, as evidenced by mentions of behavioral studies in rats and the identification of at least one metabolite. The potential involvement of CYP2D6 in its metabolism has also been suggested. While human pharmacokinetic data provides some insight, dedicated and detailed preclinical ADME studies are essential for a thorough understanding of this compound's disposition in animals. The frameworks and conceptual diagrams provided in this guide are intended to aid researchers and drug development professionals in interpreting the currently available information and in designing future preclinical studies. As more data becomes publicly available, a more detailed and quantitative understanding of the pharmacokinetics and metabolism of this compound in animal models will be possible.

References

Roluperidone's Impact on Glutamatergic Neurotransmission: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, primarily characterized by its antagonist activity at serotonin 5-HT2A, sigma-2 (σ₂), and α₁-adrenergic receptors. While this compound does not exhibit direct binding affinity for ionotropic or metabotropic glutamate receptors, a growing body of preclinical evidence indicates that it indirectly modulates glutamatergic neurotransmission. This modulation is thought to be a key contributor to its therapeutic potential, particularly in addressing the negative and cognitive symptoms of schizophrenia. This technical guide provides an in-depth analysis of this compound's indirect impact on the glutamatergic system, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the proposed signaling pathways.

Introduction: The Glutamate Hypothesis and this compound's Novel Approach

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic signaling, contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms. This compound's mechanism of action, which avoids direct dopaminergic antagonism, aligns with therapeutic strategies aimed at modulating glutamatergic pathways. This document explores the evidence supporting this compound's role as a modulator of glutamatergic neurotransmission, not through direct receptor interaction, but via its engagement with 5-HT2A, sigma-2, and α₁-adrenergic receptors.

Pharmacodynamic Profile of this compound

This compound's primary pharmacological characteristic is its high-affinity antagonism at three key receptors. Quantitative binding data consistently demonstrate its potent activity at these sites, with a notable lack of affinity for dopaminergic, muscarinic, cholinergic, histaminergic, and glutamatergic receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Activity |

| Serotonin 5-HT₂ₐ | 7.53[1] | Antagonist |

| Sigma-2 (σ₂) | 8.19[1] | Antagonist |

| α₁ₐ-Adrenergic | 4.17 | Antagonist |

| Table 1: this compound Binding Affinities for Primary Targets |

Indirect Modulation of Glutamatergic Neurotransmission

This compound's influence on the glutamatergic system is understood to be a downstream consequence of its primary receptor interactions. The following sections detail the proposed mechanisms.

Role of Sigma-2 (σ₂) Receptor Antagonism

The sigma-2 receptor is implicated in the modulation of various neurotransmitter systems, including the glutamatergic pathway.[2] Antagonism at this receptor is hypothesized to play a crucial role in regulating glutamate homeostasis. Preclinical evidence suggests that sigma-2 receptor ligands can influence glutamate release, although the precise mechanisms are still under investigation. This compound's potent antagonism at the sigma-2 receptor may therefore contribute to a normalization of glutamatergic dysregulation observed in conditions like schizophrenia.

Interplay with the 5-HT₂ₐ Receptor

The serotonin 5-HT₂ₐ receptor is densely expressed in cortical regions rich in glutamatergic neurons, and its activity is known to modulate glutamate release and NMDA receptor function. Antagonism of 5-HT₂ₐ receptors, a key feature of this compound's profile, has been shown to attenuate the behavioral and neurochemical effects of NMDA receptor antagonists. This suggests that by blocking 5-HT₂ₐ receptors, this compound may counteract the consequences of NMDA receptor hypofunction.

Contribution of α₁-Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors, particularly in the prefrontal cortex, are involved in the regulation of glutamate transmission. Activation of these receptors can lead to an increase in glutamate release.[3] By acting as an antagonist at α₁-adrenergic receptors, this compound may temper excessive glutamatergic activity in certain brain circuits, contributing to its overall modulatory effects.

Preclinical Evidence of Glutamatergic Modulation

Several preclinical studies provide indirect evidence for this compound's impact on the glutamatergic system. These studies often utilize models of NMDA receptor hypofunction to mimic aspects of schizophrenia.

Reversal of NMDA Antagonist-Induced Deficits

This compound has been shown to ameliorate behavioral deficits induced by the non-competitive NMDA receptor antagonists phencyclidine (PCP) and MK-801.[4] These findings suggest that this compound can functionally counteract the consequences of NMDA receptor blockade.

| Study Type | Model | Key Finding |

| Social Interaction in Rats | PCP-induced social withdrawal | This compound (1 and 3 mg/kg, p.o.) significantly inhibited the PCP-induced decrease in social interaction time.[5] |

| Spontaneous Alternation | MK-801-induced cognitive impairment | This compound improved spontaneous alternation behavior impaired by MK-801.[4] |

| Table 2: Summary of this compound's Effects in NMDA Antagonist Models |

Stimulation of Brain-Derived Neurotrophic Factor (BDNF)

This compound has been demonstrated to increase the release of Brain-Derived Neurotrophic Factor (BDNF) in cultured hippocampal neurons. BDNF is a neurotrophin crucial for synaptic plasticity, including the function and maintenance of glutamatergic synapses. This effect on BDNF suggests a mechanism by which this compound may promote neuroplasticity and potentially ameliorate deficits in glutamatergic signaling. In preclinical studies, a 3-day administration of this compound led to an approximate 20% increase in BDNF release in a dose-dependent manner.

Experimental Protocols

PCP-Induced Social Interaction Deficit Model

Objective: To assess the effect of this compound on the social withdrawal induced by the NMDA receptor antagonist, phencyclidine (PCP).

Animals: Male Wistar rats.

Procedure:

-

Habituation: Rats are habituated to the testing arena (an open-field box) for a designated period.

-

Drug Administration:

-

A cohort of rats is administered PCP to induce social withdrawal.

-

Test groups are pre-treated with either vehicle or this compound (e.g., 1 and 3 mg/kg, orally) prior to PCP administration.

-

-

Social Interaction Test: Two rats from the same treatment group that are unfamiliar with each other are placed in the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes).

-

Data Analysis: The duration of social interaction is compared between the different treatment groups.

In Vitro BDNF Release Assay

Objective: To measure the effect of this compound on the release of BDNF from cultured neurons.

Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.

Procedure:

-

Cell Plating: Neurons are plated in multi-well plates and maintained in culture for a specified period to allow for maturation.

-

Drug Treatment: The culture medium is replaced with fresh medium containing either vehicle or varying concentrations of this compound.

-

Incubation: The cells are incubated with the drug for a set duration (e.g., 3 days).

-

Sample Collection: The cell culture supernatant is collected.

-

BDNF Measurement: The concentration of BDNF in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for BDNF.

-

Data Analysis: The amount of BDNF released in the this compound-treated groups is compared to the vehicle-treated control group.

Clinical Implications and Future Directions

Clinical trials with this compound have primarily focused on its efficacy in treating negative symptoms of schizophrenia.[2] The observed improvements in these domains may be, in part, attributable to the indirect modulation of glutamatergic pathways. Future research, including neuroimaging and electrophysiological studies in clinical populations, could provide more direct evidence of this compound's impact on glutamatergic neurotransmission in the human brain. Further preclinical studies employing techniques such as in vivo microdialysis could also help to quantify changes in extracellular glutamate levels in specific brain regions following this compound administration.

Conclusion

While this compound does not directly target glutamatergic receptors, its unique pharmacological profile as a 5-HT2A, sigma-2, and α₁-adrenergic antagonist provides a multi-faceted mechanism for indirectly modulating the glutamatergic system. Preclinical data demonstrating the reversal of NMDA antagonist-induced deficits and the stimulation of BDNF release support this hypothesis. The collective evidence suggests that this compound's therapeutic effects are likely mediated, at least in part, by a normalization of glutamatergic neurotransmission, offering a promising and novel approach for the treatment of schizophrenia.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of alpha1-adrenoceptors enhances glutamate release onto ventral tegmental area dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, experimental protocols, and methodologies employed in the Phase 3 clinical trials of roluperidone for the treatment of negative symptoms in schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial of this compound (NCT03397134).[1][2][3]

Table 1: Dosage and Administration

| Parameter | Details |

| Drug | This compound (MIN-101) |

| Dosage Arms | 32 mg/day, 64 mg/day, Placebo |

| Route of Administration | Oral |

| Dosing Frequency | Once daily |

| Treatment Duration | 12-week double-blind, followed by a 40-week open-label extension |

Table 2: Study Design and Patient Population

| Parameter | Details |

| Official Title | A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension.[1] |

| Clinical Trial Identifier | NCT03397134 |

| Study Phase | Phase 3 |

| Number of Patients | 515 patients were randomized, with 513 receiving treatment.[2][3] |

| Patient Allocation | 1:1:1 ratio (Placebo: 32 mg this compound: 64 mg this compound) |

| Geographic Locations | United States, Europe, and Israel |

| Target Population | Adult patients with a diagnosis of schizophrenia with moderate to severe negative symptoms. |

Table 3: Primary and Key Secondary Endpoints

| Endpoint | Measure | Description |

| Primary | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][3][4] | The NSFS is a validated scale to assess the negative symptoms of schizophrenia. |

| Key Secondary | Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[2][3][4] | The PSP scale measures personal and social functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[1] |

Experimental Protocols

2.1. Patient Screening and Enrollment Protocol

-

Inclusion Criteria:

-

Diagnosis of schizophrenia for at least one year prior to screening.[1]

-